![molecular formula C19H20N4O3 B2882538 N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide CAS No. 1210680-89-9](/img/structure/B2882538.png)
N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide, also known as MPBA, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. MPBA is a small molecule that belongs to the class of pyridine-based compounds, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in disease progression. For example, N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models. N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, and it has been suggested that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide in lab experiments include its small size, which makes it easy to synthesize and manipulate, and its broad range of biological activities, which make it a versatile tool for studying various cellular and molecular processes. However, there are also limitations to using N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide. One area of interest is the development of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide's neuroprotective effects and its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide and to identify other potential therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide is the reaction of 4-aminobenzamide with 3-chloro-6-(morpholin-4-yl)pyridazine, followed by the addition of prop-2-enamide to the resulting intermediate product. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer and viral infections.
Propiedades
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-18(24)21-15-5-3-14(4-6-15)19(25)22-16-7-8-17(20-13-16)23-9-11-26-12-10-23/h2-8,13H,1,9-12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVPZGLRCRBQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)
![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2882460.png)
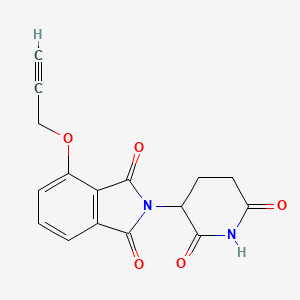
![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)
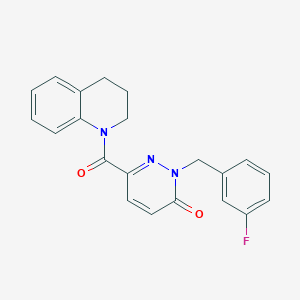

![5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2882466.png)
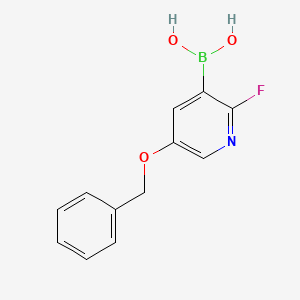

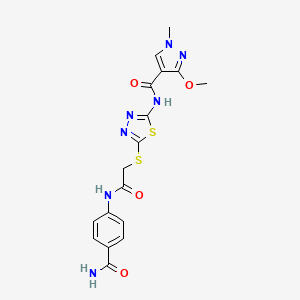
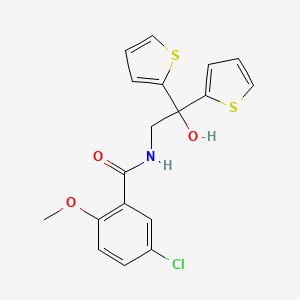
![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)